N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide
Overview
Description
N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxyphenoxy group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 4-methoxyphenol.
Formation of Intermediate: The 4-methoxyphenol is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-methoxyphenoxy)butanoyl chloride.
Amide Formation: The intermediate is then reacted with 3-acetylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(carboxyphenyl)-4-(4-methoxyphenoxy)butanoic acid.
Reduction: N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide depends on its specific application:
Pharmacological Effects: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: The compound may inhibit or activate certain biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-(4-hydroxyphenoxy)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-acetylphenyl)-4-(4-chlorophenoxy)butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14(21)15-5-3-6-16(13-15)20-19(22)7-4-12-24-18-10-8-17(23-2)9-11-18/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORBFSRLGIRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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